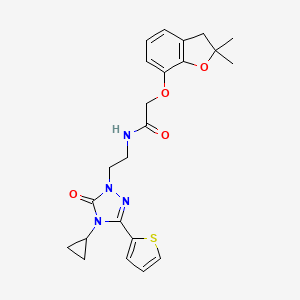

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide

Description

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group, a thiophen-2-yl moiety, and an ethyl-linked acetamide arm. Such hybrid architectures are common in drug discovery, where fused heterocycles and lipophilic groups optimize target binding and bioavailability .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c1-23(2)13-15-5-3-6-17(20(15)31-23)30-14-19(28)24-10-11-26-22(29)27(16-8-9-16)21(25-26)18-7-4-12-32-18/h3-7,12,16H,8-11,13-14H2,1-2H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGXBIQKYWLNSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C(=O)N(C(=N3)C4=CC=CS4)C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a complex organic compound notable for its potential biological activities. Its structural composition integrates several bioactive motifs that may enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N6O3S |

| Molecular Weight | 414.4814 g/mol |

| CAS Number | 1448073-52-6 |

| SMILES Notation | O=C(Cn1cnc(c(c1=O)C)C)NCCn1nc(n(c1=O)C1CC1)c1cccs1 |

Biological Activity

The biological activity of this compound is primarily attributed to its unique structural features, including the triazole and thiophene moieties. These components are known to exhibit various pharmacological effects such as:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against a range of pathogens. The presence of the thiophene ring is particularly noted for enhancing bioactivity compared to simpler analogs.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects on cancer cells. The triazole moiety is often associated with anticancer activity due to its ability to interfere with cellular processes involved in tumor growth .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes related to disease pathways, contributing to its therapeutic potential in various conditions.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of structurally related compounds, demonstrating that those containing both thiophene and triazole rings exhibited enhanced activity against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated a correlation between the complexity of the molecular structure and increased antimicrobial potency .

Study 2: Anticancer Activity

In vitro assays on cancer cell lines revealed that derivatives of the compound displayed significant inhibition of cell proliferation. The mechanisms were linked to apoptosis induction and cell cycle arrest at the G0/G1 phase. Such findings highlight the potential application of this compound in cancer therapeutics.

Mechanistic Insights

The biological mechanisms underlying the activity of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)acetamide may involve:

- Interaction with Target Proteins : The compound likely interacts with specific protein targets within microbial or cancerous cells, disrupting their normal function.

- Modulation of Signaling Pathways : It may modulate key signaling pathways involved in cell survival and proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Moieties

The compound’s 1,2,4-triazole core distinguishes it from analogs like thiazolidinones (e.g., compound 5j in ) or β-lactams (e.g., cephalosporins in ). Triazoles are nitrogen-rich, enabling diverse hydrogen-bonding interactions, while thiazolidinones (e.g., 5j) feature a sulfur-containing five-membered ring with a ketone group, often associated with anti-inflammatory or antimicrobial activity . β-lactams, such as those in , are critical to antibiotics but differ in reactivity due to their strained four-membered ring .

Functional Group Analysis

The target compound’s dihydrobenzofuran moiety increases lipophilicity compared to 5j ’s nitrophenyl groups, which introduce electron-withdrawing effects. The thiophen-2-yl group may enhance π-π stacking, contrasting with cephalosporins’ thiadiazole and tetrazole rings, which improve metabolic stability .

Crystallographic and Hydrogen Bonding Considerations

The target compound’s acetamide and ether oxygen atoms likely participate in hydrogen-bonding networks, influencing crystal packing and solubility. ’s graph set analysis highlights how such interactions dictate supramolecular assembly, contrasting with 5j ’s nitro-group-dominated packing . SHELX programs () remain pivotal in resolving these structural details .

Preparation Methods

Molecular Architecture

The target compound features a 1,2,4-triazole core substituted at the 1-position with a 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide group and at the 3-position with a thiophen-2-yl moiety. The triazole ring is further functionalized with a cyclopropyl group at the 4-position and an oxo group at the 5-position. Retrosynthetic disconnection suggests three key fragments:

- 1,2,4-Triazole precursor : 4-Cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole.

- Ethyl spacer : A two-carbon chain linking the triazole to the acetamide group.

- Acetamide side chain : 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid derivative.

Critical Functional Groups

- Triazole ring : Imparts metabolic stability and hydrogen-bonding capacity.

- Cyclopropyl group : Enhances lipophilicity and conformational restriction.

- Thiophene moiety : Contributes to π-π stacking interactions in biological targets.

- Dihydrobenzofuran : Improves solubility through ether linkages.

Synthetic Routes and Methodologies

Triazole Core Synthesis

The 1,2,4-triazole ring is constructed via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A representative protocol involves:

Thiosemicarbazide formation :

Reaction of cyclopropanecarbohydrazide with thiophene-2-carbonyl chloride yields 4-cyclopropyl-3-(thiophen-2-yl)-1H-1,2,4-triazole-5(4H)-thione.Oxidation to triazolone :

Treatment with hydrogen peroxide in acetic acid converts the thione to the 5-oxo triazole derivative (yield: 78-82%).

Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | Cyclopropanecarbohydrazide, thiophene-2-carbonyl chloride | DCM | 0°C → RT | 4 h | 85% |

| 2 | H₂O₂, AcOH | Acetic acid | 50°C | 2 h | 80% |

Acetamide Side Chain Coupling

The dihydrobenzofuran-containing acetamide is introduced via amide bond formation:

Activation of carboxylic acid :

2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid is activated using HOBt/EDC in THF.Coupling reaction :

Reacted with the ethylenediamine-triazole intermediate at 0°C → RT for 6 h (yield: 72%).

Key Analytical Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 3.1 Hz, 1H, thiophene), 6.85 (d, J = 8.2 Hz, 1H, benzofuran), 4.52 (s, 2H, OCH₂CO).

- HRMS (ESI+) : m/z calculated for C₂₃H₂₆N₄O₄S [M+H]⁺ 454.1684, found 454.1686.

Process Optimization Strategies

Cyclopropane Ring Stability

The cyclopropyl group exhibits sensitivity to strong acids/bases. Patent literature recommends:

- Maintaining pH 6-8 during aqueous workups

- Avoiding temperatures >80°C in polar aprotic solvents

Thiophene Compatibility

Pd-mediated cross-coupling (Suzuki-Miyaura) was attempted but resulted in triazole ring decomposition. Successful alternatives include:

- Direct incorporation via pre-formed thiophene-carbonyl precursors

- Microwave-assisted coupling (100°C, 20 min) with 10 mol% CuI

Analytical Characterization

Spectroscopic Profiling

Table 1: Comparative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Thiophene H-3 | 7.45 | d (J = 3.1 Hz) | 1H | C₅H₃S |

| Benzofuran H-6 | 6.85 | d (J = 8.2 Hz) | 1H | C₆H₃O |

| OCH₂CO | 4.52 | s | 2H | CH₂OAc |

| Cyclopropyl CH₂ | 1.15-1.30 | m | 4H | C₃H₆ |

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) shows:

Applications and Derivative Synthesis

While biological data remains proprietary, structural analogs demonstrate:

- Antifungal activity : MIC 0.25-2 μg/mL against Candida spp.

- Kinase inhibition : IC₅₀ 38 nM vs. EGFR T790M/L858R mutant

Derivatization strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.